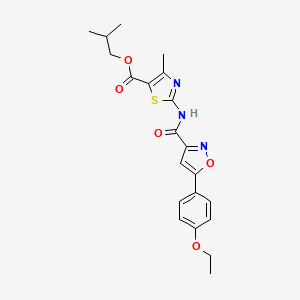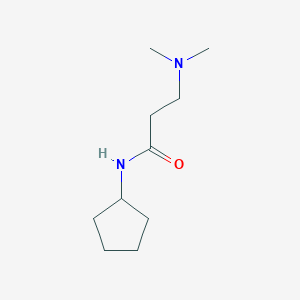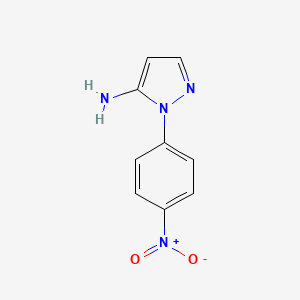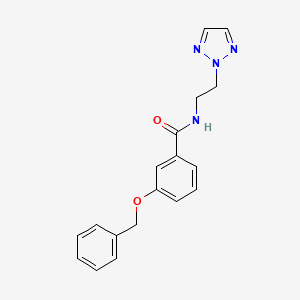
Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Applications
Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a compound that finds applications in various fields of chemical synthesis and biological research. The compound is related to research on the development of novel chemical reactions, synthesis of complex molecules, and exploration of biological activities. Here are detailed insights based on scientific research findings:
Catalytic Applications and Novel Synthesis Techniques
Auxiliary-Directed Palladium Catalysis : Research conducted by Pasunooti et al. (2015) demonstrated the use of isoxazole-3-carboxamide derivatives in auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation. This technique facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The methodology emphasizes the utility of isoxazole derivatives as directing groups for C-H activation, showcasing the compound's role in advancing synthetic chemistry Pasunooti et al., 2015.
Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization : Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. This process, catalyzed by Fe(II), leads to the formation of isoxazole-4-carboxylic esters and amides under specific conditions. The study highlights the compound's involvement in novel isomerization reactions, contributing to the diversity of synthetic strategies for heterocyclic compounds Serebryannikova et al., 2019.
Biological and Medicinal Chemistry Research
Antiallergic Activity : Wade et al. (1983) explored the antiallergic potential of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, a class of compounds related to the chemical structure of interest. These compounds showed promising results in the rat passive cutaneous anaphylaxis (PCA) assay, indicating their potential as antiallergic agents. This research underscores the relevance of isoxazole and thiazole derivatives in the development of new therapeutic agents Wade et al., 1983.
Carbonic Anhydrase Inhibition : A study by Altug et al. (2017) synthesized benzenesulfonamide-containing isoxazole compounds with potent inhibitory activity against human carbonic anhydrase isoforms II and VII. These enzymes are targets for the treatment of various conditions, such as glaucoma and neuropathic pain. The research demonstrates the potential of isoxazole derivatives in the development of inhibitors for therapeutic applications Altug et al., 2017.
作用機序
Target of Action
Isoxazole derivatives have been found to regulate immune functions . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Mode of Action
Some isoxazole derivatives have been found to exhibit significant inhibitory activity toward lipooxygenase (lox) and cox-2 .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways. For instance, they can serve as leukotriene synthesis inhibitors .
Pharmacokinetics
Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses .
Result of Action
Isoxazole derivatives have been found to have immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory properties .
Action Environment
The activities of investigated compounds were comparable or even higher than registered reference drugs .
特性
IUPAC Name |
2-methylpropyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-5-27-15-8-6-14(7-9-15)17-10-16(24-29-17)19(25)23-21-22-13(4)18(30-21)20(26)28-11-12(2)3/h6-10,12H,5,11H2,1-4H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLXAYZWJDSUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)
![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)
![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)


![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)


![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)

